molecular formula C18H10N4O2 B13425334 2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile

2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile

Cat. No.: B13425334
M. Wt: 314.3 g/mol
InChI Key: BFEPKZUKYXSKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile, identified by CAS number 2184107-36-4, is a recognized impurity of Azoxystrobin . Azoxystrobin is a broad-spectrum antimycotic agent widely used in agriculture to protect crops from fungal diseases . This impurity, with a molecular formula of C18H10N4O2 and a molecular weight of 314.3 g/mol, is a critical analytical reference standard for researchers . Its primary research value lies in the development and validation of analytical methods for quality control, ensuring the purity and safety of the active pharmaceutical ingredient (API). By utilizing this high-purity compound (98% by HPLC), scientists can accurately identify and quantify trace levels of the impurity in Azoxystrobin samples, which is essential for regulatory compliance and stability studies . The product is supplied with guaranteed quality and is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. For detailed specifications and availability, please contact us.

Properties

Molecular Formula

C18H10N4O2

Molecular Weight

314.3 g/mol

IUPAC Name

2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxybenzonitrile

InChI

InChI=1S/C18H10N4O2/c19-10-13-5-1-3-7-15(13)23-17-9-18(22-12-21-17)24-16-8-4-2-6-14(16)11-20/h1-9,12H

InChI Key

BFEPKZUKYXSKPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3C#N

Origin of Product

United States

Preparation Methods

General Synthetic Route

Step Reaction Type Description
1 Halogenation of pyrimidine Preparation of 4,6-dichloropyrimidine as a key intermediate
2 Nucleophilic aromatic substitution Reaction of 4,6-dichloropyrimidine with 2-hydroxybenzonitrile to form ether bonds
3 Purification Isolation and purification of the final compound by recrystallization or chromatography

The core synthetic approach involves reacting 4,6-dichloropyrimidine with 2-hydroxybenzonitrile under basic conditions, facilitating nucleophilic substitution where the hydroxyl groups displace chlorine atoms on the pyrimidine ring, forming the bis(oxy) linkage.

Detailed Preparation Methods

Synthesis of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is a critical precursor. According to patent CN102936224A, it can be prepared by:

  • Reacting formamide with appropriate chlorinating agents under controlled heating and stirring conditions.
  • Using sodium ethoxide and absolute ethanol as solvents and catalysts to facilitate chlorination at the 4 and 6 positions of pyrimidine.

This method yields 4,6-dichloropyrimidine with high purity, suitable for subsequent nucleophilic substitution steps.

Nucleophilic Aromatic Substitution with 2-Hydroxybenzonitrile

The key step involves reacting 4,6-dichloropyrimidine with 2-hydroxybenzonitrile:

  • The reaction is typically carried out in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) to enhance nucleophilicity.
  • A base such as potassium carbonate or sodium hydride is used to deprotonate the hydroxyl group of 2-hydroxybenzonitrile, generating the phenoxide ion.
  • The phenoxide ion attacks the electrophilic carbon atoms bearing chlorine on the pyrimidine ring, displacing chloride ions and forming the ether linkages.

This step requires careful temperature control and reaction time optimization to maximize yield and minimize side reactions.

Research Findings and Optimization

Yield and Purity

  • The nucleophilic substitution method typically achieves moderate to high yields (60–85%) depending on reaction conditions such as temperature, solvent, and base used.
  • Purity is enhanced by recrystallization from ethanol or by chromatographic purification.

Reaction Conditions

Parameter Typical Conditions Effect on Outcome
Solvent DMF, DMSO Enhances nucleophilicity and solubility
Base K2CO3, NaH Deprotonates phenol for substitution
Temperature 80–120 °C Higher temperatures increase rate but risk side reactions
Time 6–24 hours Longer times improve conversion

Challenges

  • Controlling regioselectivity to ensure substitution only at positions 4 and 6 of pyrimidine.
  • Avoiding side reactions such as hydrolysis or polymerization.
  • Scaling up the reaction while maintaining yield and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes References
Synthesis of 4,6-dichloropyrimidine Formamide, chlorinating agents, NaOEt, EtOH, heat High purity intermediate for substitution
Nucleophilic substitution 4,6-dichloropyrimidine, 2-hydroxybenzonitrile, K2CO3/NaH, DMF/DMSO, 80–120 °C Formation of ether linkages, moderate to high yield
Purification Recrystallization or chromatography Isolated pure this compound

Chemical Reactions Analysis

2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile involves its interaction with specific molecular targets and pathways. In the context of its use as an impurity in azoxystrobin, it may affect the compound’s overall efficacy and stability. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in fungal growth and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bis(oxy) Linkages and Nitrile Groups

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Molecular Formula Molecular Weight Key Features & Applications Reference
2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile Pyrimidine C₁₈H₁₀N₄O₂ 314.30 Agrochemical impurity; medicinal potential
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Hexane chain C₂₀H₂₀N₂O₂ 328.39 Flexible linker; lab research use
4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]bis(methylene)dibenzonitrile Binaphthalene C₃₄H₂₂N₂O₂ 502.55 Antimicrobial activity; rigid aromatic core
Crisaborole Impurity 41 Biphenyl with formyl groups C₂₈H₁₆N₂O₄ 444.45 Pharmaceutical impurity; biphenyl backbone
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine C₂₂H₁₇N₃O₃S 403.45 Anticancer research; sulfur-containing heterocycle

Detailed Analysis of Structural and Functional Differences

Core Structure and Electronic Properties
  • Pyrimidine Core (Target Compound) : The pyrimidine ring introduces nitrogen atoms at positions 1, 3, 4, and 6, enhancing hydrogen-bonding capacity and coordination with metal ions. This makes it suitable for biological targeting and materials with electron-deficient aromatic systems .
  • Hexane Chain (4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile) : The aliphatic hexane linker increases flexibility but reduces aromatic conjugation, limiting electronic applications. Its primary use is in laboratory research .
  • Binaphthalene Core : The fused aromatic system in 4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]bis(methylene)dibenzonitrile provides rigidity and extended π-conjugation, favoring antimicrobial activity and crystallinity .
  • Biphenyl Core (Crisaborole Impurity 41) : The biphenyl backbone with formyl groups offers planar geometry and reactivity for pharmaceutical intermediate synthesis .

Biological Activity

2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile is a complex organic compound with potential biological activities. Its unique structure, featuring two pyrimidine rings linked by oxygen atoms and attached to cyano-substituted benzene rings, suggests diverse applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.

Antiviral and Antimicrobial Properties

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant antiviral and antimicrobial activities. The presence of cyano groups enhances biological activity by potentially improving binding affinity to target sites in pathogens. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and viruses.

  • Antiviral Activity : Studies suggest that pyrimidine derivatives can inhibit viral replication. For example, compounds structurally related to this compound have demonstrated activity against RNA viruses such as the influenza virus and HIV .
  • Antimicrobial Activity : The compound has been evaluated against several bacterial strains. In vitro studies have shown that it possesses antibacterial properties comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values for related compounds often fall within a range of 7-20 μM against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Pyrimidine derivatives are known for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The mechanism is thought to involve interference with DNA synthesis and repair mechanisms in cancer cells. Compounds similar to this one have been shown to induce apoptosis in various cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Nucleophilic Substitution : This step introduces the cyano groups onto the benzene rings.
  • Formation of Pyrimidine Rings : Utilizing precursors like malononitrile and suitable aldehydes under basic conditions allows for the formation of the pyrimidine core.
  • Purification : The final product is usually purified through crystallization or chromatography techniques.

The yield from these reactions can vary significantly depending on reaction conditions but has been reported as high as 94% in optimized procedures .

Study 1: Antiviral Efficacy

In a study published by MDPI, a series of pyrimidine derivatives were tested for their antiviral efficacy against various viral strains. Among these, compounds structurally similar to this compound showed promising results with EC50 values indicating effective inhibition at low concentrations (around 0.20 μM) against HIV .

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial activity of several pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs had MIC values significantly lower than those of conventional antibiotics, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrimidine derivatives and benzonitrile precursors. For example, analogous compounds like 4,4'-(hexane-1,6-diylbis(oxy))dibenzonitrile are synthesized via refluxing with dibromoalkanes in acetone using potassium carbonate as a base . Key optimization steps include:

  • Temperature : Prolonged reflux (~12–24 hours) to ensure complete substitution.
  • Solvent Choice : Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity.
  • Purification : Column chromatography or recrystallization from DMF/water mixtures improves purity .
  • Yield Monitoring : Thin-layer chromatography (TLC) or HPLC (≥96% purity threshold) ensures reaction progress .

Q. What safety protocols are critical when handling this compound due to its reproductive toxicity?

  • Methodological Answer : Based on structurally related compounds:

  • PPE : Wear nitrile gloves, chemical-resistant suits, and full-face respirators (N100/P3 filters) to avoid dermal/airborne exposure .
  • Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks.
  • Storage : Store in airtight containers away from light and moisture to prevent degradation .
  • Emergency Measures : Immediate rinsing with water (15+ minutes for eye/skin contact) and medical consultation for exposure .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–8.1 ppm) and nitrile carbons (δ ~115–120 ppm) .
  • IR Spectroscopy : CN stretches (~2220 cm1^{-1}) and pyrimidine C=O/C=N vibrations (~1650–1700 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 386–444 for related derivatives) validates molecular formulas .

Q. How should conflicting solubility data be resolved during formulation studies?

  • Methodological Answer :

  • Solvent Screening : Test polar (DMF, DMSO) vs. nonpolar (ether, hexane) solvents.
  • Temperature Gradients : Assess solubility at 25°C vs. elevated temperatures (e.g., 60°C).
  • Co-solvents : Use ethanol/water mixtures to enhance solubility for biological assays .

Advanced Research Questions

Q. How can SHELX programs be applied to determine the crystal structure, and what challenges arise during refinement?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to obtain intensity data.
  • Structure Solution : SHELXD/SHELXS for phase determination via direct methods .
  • Refinement : SHELXL for least-squares refinement; challenges include:
  • Disorder : Pyrimidine rings may exhibit positional disorder, requiring PART instructions.
  • Hydrogen Bonding : Use restraints for H-atoms involved in O–H···N interactions .
  • Validation : Check R-factors (<5%) and electron density maps for missing peaks .

Q. What hydrogen-bonding patterns stabilize the crystal lattice, and how can graph set analysis elucidate these interactions?

  • Methodological Answer :

  • Graph Set Theory : Assign descriptors (e.g., R22(8)R_2^2(8)) to cyclic hydrogen-bonded motifs between pyrimidine N-atoms and benzonitrile O-atoms .
  • Directionality : Measure donor-acceptor distances (2.8–3.2 Å) and angles (150–180°) using Mercury/CrystalExplorer .
  • Thermal Stability : Correlate H-bond strength (via DFT calculations) with melting points .

Q. How can reaction mechanisms for pyrimidine-oxy linkages be probed using kinetic studies?

  • Methodological Answer :

  • Rate Monitoring : Use 1H^1H NMR to track alkoxide intermediate formation during nucleophilic substitution .
  • Isotopic Labeling : 18O^{18}O-labeling in dibromoalkanes confirms oxygen transfer pathways.
  • Computational Modeling : DFT (B3LYP/6-31G*) calculates activation energies for transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.